molecular formula C20H16F3N3O3 B2907684 Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-70-4

Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2907684
CAS No.: 881941-70-4
M. Wt: 403.361
InChI Key: MRBROBDHKSTADZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based compound featuring a trifluoromethyl group at position 7 and a 2-carbamoylphenylamino substituent at position 2. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the carbamoyl group may improve hydrogen-bonding capacity, influencing solubility and target interactions .

Properties

IUPAC Name

ethyl 4-(2-carbamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-2-29-19(28)14-10-25-16-9-11(20(21,22)23)7-8-12(16)17(14)26-15-6-4-3-5-13(15)18(24)27/h3-10H,2H2,1H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBROBDHKSTADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC=C3C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 881941-70-4) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H16F3N3O3C_{20}H_{16}F_3N_3O_3, with a molecular weight of approximately 403.35 g/mol. The structure features a quinoline core substituted with a trifluoromethyl group and an ethyl ester, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings

  • Inhibition of Cancer Cell Proliferation : this compound was evaluated for its ability to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Preliminary results suggest an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as indicated by increased caspase activity in treated cells. This apoptotic mechanism is crucial for the development of effective anticancer agents .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor.

Cholinesterase Inhibition

  • Anti-cholinesterase Activity : Compounds structurally related to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related compounds indicate strong inhibitory activity, suggesting that this compound may also exhibit similar properties .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. In studies utilizing zebrafish embryos as a model organism, certain quinoline derivatives demonstrated varying levels of toxicity. These studies are critical for understanding the therapeutic window and potential side effects associated with this compound .

Summary of Biological Activities

Activity Type Description IC50 Value
AnticancerInhibits proliferation in MCF-7 and A549 cell linesComparable to doxorubicin
Enzyme InhibitionPotential AChE inhibitorNot yet determined
ToxicityAssessed using zebrafish embryos; further studies neededVariable toxicity observed

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituent type and position, particularly at positions 4 and 7 of the quinoline core:

Compound Name Position 4 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Features Reference
Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate 2-Carbamoylphenylamino Trifluoromethyl C₂₁H₁₇F₃N₃O₃* 440.37* Carbamoyl group enhances hydrogen bonding Target Compound
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate 2-Hydroxyphenylamino Trifluoromethyl C₁₉H₁₅F₃N₂O₃ 376.33 Hydroxyl group increases polarity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Hydroxy Trifluoromethyl C₁₃H₁₀F₃NO₃ 285.22 Lacks amino group; high thermal stability (m.p. >300°C)
Ethyl 6-bromo-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate 2,4-Difluorophenylamino Ethoxy C₂₁H₁₇BrF₂N₂O₃ 487.28 Bromo and ethoxy groups alter electronic properties
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Hydroxy Trifluoromethoxy C₁₃H₁₀F₃NO₄ 301.22 Trifluoromethoxy at position 8 increases steric bulk

*Calculated based on structural similarity.

Physicochemical Properties

  • Solubility: The 2-carbamoylphenylamino group in the target compound likely improves aqueous solubility compared to hydroxyl or halogenated analogs (e.g., CAS 391-02-6 has lower solubility due to the hydroxy group) .
  • Thermal Stability : Analogs with hydroxy groups (e.g., CAS 391-02-6) exhibit high melting points (>300°C), suggesting strong intermolecular hydrogen bonding. The target compound’s carbamoyl group may reduce crystallinity, lowering its melting point relative to hydroxylated analogs .
  • Lipophilicity : Trifluoromethyl groups generally increase logP values. The target compound’s carbamoyl group may slightly offset this, making it less lipophilic than analogs with halogens (e.g., CAS 70458-93-4 with Cl/F substituents) .

Reactivity

  • Acylation: The amino group in the target compound is susceptible to N-acylation, similar to ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which undergoes O-acylation with chloroacetyl chloride .
  • Hydrolysis: The ester moiety in the target compound is prone to hydrolysis under basic conditions, a trait shared with all ethyl quinoline-3-carboxylates .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step protocols. For quinoline derivatives, a common approach is the Gould-Jacobs reaction, where cyclization of anilines with β-keto esters under acidic conditions forms the quinoline core . Substituents like the trifluoromethyl group may require halogen exchange (e.g., using CF₃Cu reagents) or direct introduction via nucleophilic substitution. The (2-carbamoylphenyl)amino group is likely added via Buchwald-Hartwig amination or nucleophilic aromatic substitution, with Pd catalysts and optimized ligand systems (e.g., Xantphos) to enhance regioselectivity . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products .
  • Data Considerations : Yield optimization depends on solvent polarity (e.g., DMF vs. toluene), temperature (reflux vs. RT), and catalyst loading. For example, reports a 96.7% yield for a structurally similar compound using DMF as solvent and K₂CO₃ as base.

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in substitution patterns?

  • Methodology : X-ray crystallography (XRD) is the gold standard for unambiguous structural determination, as demonstrated in for a related quinoline derivative. For disordered groups (e.g., trifluoromethyl), refinement software like SHELXL or WinGX applies restraints to model anisotropic displacement parameters. Complementary techniques include:

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution positions and purity.
  • HRMS : Validates molecular formula.
  • FTIR : Identifies functional groups (e.g., carbamate C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial screening should target quinoline-associated activities:

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorometric assays for kinases or phosphodiesterases (e.g., PDE5 ).
    • Data Interpretation : Compare activity to reference compounds (e.g., chloroquine for antimalarial activity) and analyze structure-activity relationships (SAR) based on substituent variations .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered trifluoromethyl groups) be resolved computationally?

  • Methodology : For disordered moieties, use SHELXL’s PART/SUMP instructions to model split positions . Apply bond-distance restraints (e.g., C–F = 1.32–1.35 Å) and isotropic displacement parameter (Uiso) constraints. Software like Olex2 or PLATON validates hydrogen-bonding networks and π-π interactions (e.g., reports π-π stacking at 3.624 Å) . Advanced refinement may require synchrotron data to improve resolution (<1.0 Å).

Q. What strategies mitigate low solubility in pharmacological assays without altering bioactivity?

  • Methodology :

  • Formulation : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) .
  • Prodrug Design : Ester hydrolysis of the ethyl carboxylate group in vivo generates a more soluble carboxylic acid derivative .
  • Salt Formation : React with Na⁺/K⁺ counterions to enhance aqueous solubility .
    • Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention via dose-response curves.

Q. How do electronic effects of the trifluoromethyl group influence SAR in quinoline derivatives?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). The -CF₃ group’s electron-withdrawing nature increases electrophilicity at the quinoline core, enhancing interactions with nucleophilic residues in target proteins (e.g., ATP-binding pockets) . Compare with analogues lacking -CF₃ (e.g., ’s hydroxyquinoline derivatives) to quantify lipophilicity (ClogP) and permeability (Caco-2 assays) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities for structurally similar compounds?

  • Case Study : reports antimicrobial activity for a methylamino-substituted quinoline, while notes reduced activity in piperazine derivatives.
  • Resolution :

Assay Variability : Standardize protocols (e.g., inoculum size, incubation time).

SAR Analysis : The methylamino group’s basicity may enhance membrane penetration vs. bulkier piperazine moieties.

Cytotoxicity Thresholds : Confirm selective indices (IC₅₀ for pathogens vs. mammalian cells) .

Structural and Functional Comparison Table

Compound NameSubstituentsKey ActivityRef
Target Compound4-[(2-carbamoylphenyl)amino], 7-CF₃, 3-COOEtAnticancer (hypothetical)-
Ethyl 4-hydroxy-7-CF₃-quinoline-3-carboxylate4-OH, 7-CF₃Antimicrobial
Ethyl 4-(methylamino)-7-CF₃-quinoline-3-carboxylate4-NHMe, 7-CF₃Antitumor
Ethyl 4-(4-acetylpiperazinyl)-7-CF₃-quinoline-3-carboxylate4-piperazinyl, 7-CF₃PDE5 inhibition

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